molecular formula C10H8ClN B1629129 6-Chloronaphthalen-1-amine CAS No. 50885-10-4

6-Chloronaphthalen-1-amine

Cat. No. B1629129
CAS RN: 50885-10-4
M. Wt: 177.63 g/mol
InChI Key: VCARWOLXSNJYKS-UHFFFAOYSA-N
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Description

6-Chloronaphthalen-1-amine is a derivative of naphthalene, with a chlorine atom and an amino group attached to the naphthalene ring . It is commonly used in the production of dyes and pigments, as well as in organic synthesis .


Molecular Structure Analysis

The molecular formula of 6-Chloronaphthalen-1-amine is C10H8ClN . Its molecular weight is 177.63 . For more detailed structural analysis, programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .


Chemical Reactions Analysis

Amines, including 6-Chloronaphthalen-1-amine, have the ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .


Physical And Chemical Properties Analysis

Amines, including 6-Chloronaphthalen-1-amine, have the ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions . The boiling points of primary and secondary amines are higher than those of alkanes or ethers of similar molar mass but are lower than those of alcohols .

Scientific Research Applications

Synthesis and Optical Properties

6-Chloronaphthalen-1-amine has been utilized in the synthesis of new dyes and materials. For instance, Thalacker et al. (2006) explored the synthesis and optical properties of core-substituted naphthalene diimide dyes, using a process involving imidization and nucleophilic exchange. These dyes demonstrated significant shifts in absorption maxima and high fluorescence quantum yields, indicating potential applications in the field of optical materials and dyes (Thalacker, Röger, & Würthner, 2006).

Analytical Chemistry

In analytical chemistry, derivatives of 6-Chloronaphthalen-1-amine have been applied. For example, Busto et al. (1996) used 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, a derivative, for the determination of biogenic amines in wines. This method displayed minimal sample handling and proved efficient for analyzing various amines (Busto, Guasch, & Borrull, 1996).

Solubility and Chemical Properties

The solubility of derivatives of 6-Chloronaphthalen-1-amine in supercritical carbon dioxide has been a subject of study. Zacconi et al. (2017) synthesized solid derivatives and measured their solubility, providing insights into the thermodynamic properties of these compounds (Zacconi, Cabrera, Ordoñez-Retamales, Valle, & De La Fuente, 2017).

Solar Cell Applications

In the field of solar cells, Tang et al. (2021) used derivatives of 6-Chloronaphthalen-1-amine for constructing chrysene-based azahelicene π-linkers. These were used in D-π-D-type hole-transporting materials for perovskite solar cells, demonstrating the potential of these compounds in renewable energy technologies (Tang, Li, Cao, Zhang, He, Zheng, & Lei, 2021).

Environmental and Health Monitoring

Guan et al. (2021) explored the use of Cu-MOF material constructed with triazine polycarboxylate skeleton for microdetecting aromatic amines. This demonstrated the potential of derivatives of 6-Chloronaphthalen-1-amine in environmental monitoring and public health applications (Guan, Sun, Huo, Xin, Bai, Xing, & Sun, 2021).

Safety And Hazards

When handling 6-Chloronaphthalen-1-amine, it is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

6-chloronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCARWOLXSNJYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Cl)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10633924
Record name 6-Chloronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloronaphthalen-1-amine

CAS RN

50885-10-4
Record name 6-Chloronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KV Murphy - 2015 - search.proquest.com
Malaria is an infectious, often fatal disease that afflicts nearly 200 million people every year. The disease, characterized by recurring and extreme flu-like symptoms, is caused by the …
Number of citations: 4 search.proquest.com

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